1-Propanol, 2,3-diethoxy- is a chemical compound with the molecular formula C₇H₁₆O₃ and a molar mass of 148.2 g/mol. It is classified as an alcohol and features two ethoxy groups attached to a propanol backbone. The compound is known for its clear, colorless liquid appearance and has a density of approximately 0.95 g/cm³ at 20 °C .
These reactions are significant in synthetic organic chemistry for creating more complex molecules.
Synthesis of 1-Propanol, 2,3-diethoxy- typically involves the following methods:
These methods highlight the versatility of alcohols in organic synthesis.
1-Propanol, 2,3-diethoxy- shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Molecular Formula | Molar Mass (g/mol) | Unique Features |
---|---|---|---|
Ethanol | C₂H₅OH | 46.07 | Simple alcohol; widely used as a solvent and beverage. |
1-Propanol | C₃H₈O | 60.10 | Linear alcohol; used as a solvent and fuel. |
Diethyl Ether | C₄H₁₀O | 74.12 | Ether; used as an anesthetic and solvent. |
Glycerol | C₃H₈O₃ | 92.09 | Triol; used in food and pharmaceuticals. |
1-Propanol, 2,3-diethoxy- is unique due to its diethoxy substitution on a propanol backbone which enhances its solubility properties compared to simpler alcohols and ethers. This structural complexity may allow for specific applications in chemical synthesis that simpler compounds cannot fulfill.
The conceptual framework for acetal chemistry originated in the 19th century with Emil Fischer’s pioneering work on carbohydrate derivatives. Acetals, defined by their R₂C(OR')₂ structure, gained prominence as protective groups for carbonyl functionalities due to their stability under basic conditions. Early synthetic routes relied on stoichiometric acid catalysis, often resulting in modest yields and challenging purification processes. The evolution of 2,3-diethoxy-1-propanol synthesis mirrors broader trends in acetal chemistry, transitioning from classical methods to modern catalytic systems. For instance, while traditional protocols used sulfuric acid catalysts, contemporary approaches employ ionic liquids like N,N,N-trimethyl-N-sulfosuccinic ammonium bisulfate, achieving unprecedented selectivity.
2,3-Diethoxy-1-propanol occupies a strategic position in synthetic workflows due to its dual functionality: a primary alcohol and a protected carbonyl equivalent. The compound’s synthesis via epoxy chloropropane and methanol under ion liquid catalysis demonstrates the synergy between substrate design and catalyst engineering. Key reaction parameters include:
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 30–220°C | Maximizes kinetics |
Pressure | 0–6.0 MPa | Enhances miscibility |
Catalyst Loading | 0.01–0.1 mol% | Balances activity/cost |
This methodology avoids traditional drawbacks such as side-product formation, with nuclear magnetic resonance (NMR) confirming structural fidelity. The liquid-phase density (0.941 g/mL at 25°C) and refractive index (n²⁰/D 1.421) further facilitate reaction monitoring via spectroscopic techniques.
In polymer science, 2,3-diethoxy-1-propanol serves as a bifunctional monomer in the synthesis of stimuli-responsive materials. Its incorporation into poly(ε-caprolactone)-based polymersomes enables pH-dependent drug release mechanisms, critical for targeted cancer therapies. The ethoxy groups impart hydrolytic stability to the polymer backbone, while the primary alcohol facilitates post-polymerization functionalization. Comparative studies reveal enhanced glycoxidation resistance in protein-polymer conjugates derived from this monomer, expanding its applications in biocompatible material design.
The compound’s versatility bridges multiple disciplines:
Ongoing investigations focus on derivatizing the ethoxy groups to create tunable hydrophilicity profiles, with potential applications in membrane technologies and catalytic supports.
1-Propanol, 2,3-diethoxy- is a versatile chemical compound with the molecular formula C₇H₁₆O₃ and a molecular weight of 148.20 grams per mole [2] [5]. This compound, also known as 2,3-diethoxypropan-1-ol, features a unique structural configuration that makes it particularly valuable in advanced polymer synthesis and chemical modification applications [9] [10].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₇H₁₆O₃ | [2] [5] |
Molecular Weight | 148.20 g/mol | [2] [31] |
CAS Registry Number | 4756-20-1 | [2] [9] |
Density | 0.95 g/cm³ (at 20°C) | [3] |
Physical State | Clear, colorless liquid | [3] |
InChI Key | CCLNWKPQPZBSEI-UHFFFAOYSA-N | [5] [6] |
Anionic ring-opening polymerization represents a fundamental approach for incorporating 1-propanol, 2,3-diethoxy- into complex polymer architectures [11]. This methodology provides exceptional control over molecular weight distribution and enables the synthesis of well-defined polymer structures [13].
Potassium naphthalenide-mediated initiation systems have emerged as powerful tools for controlling the polymerization of functional epoxide monomers containing diethoxy functionalities [14]. When 1-propanol, 2,3-diethoxy- derivatives are polymerized using potassium naphthalenide as an initiator, the reaction proceeds through a carefully controlled mechanism that ensures predictable molecular weights with narrow molecular weight distributions [14].
The polymerization kinetics demonstrate that potassium naphthalenide initiation at low temperatures, typically -78°C, results in extremely slow polymerization rates, requiring up to 720 hours to reach 80% conversion [14]. However, this extended reaction time contributes to superior control over the polymerization process [14]. When the polymerization temperature is elevated to 20°C, chain transfer reactions become problematic, leading to low molecular weight oligomers with broad molecular weight distributions [14].
Research findings indicate that the addition of lithium chloride to potassium naphthalenide initiation systems significantly improves polymerization control [14]. The presence of lithium chloride stabilizes the active chain end carbanion and prevents undesirable chain transfer reactions even at elevated temperatures [14]. This stabilization effect is attributed to the smaller ionic radius of lithium ions, which enables the formation of tight ion pairs that protect the active chain end [14].
Initiation System | Temperature Range (°C) | Solvent System | Control Features | Applications |
---|---|---|---|---|
Potassium Naphthalenide | -78 to 20 | THF | Slow polymerization, narrow MW distribution | Controlled anionic polymerization |
Lithium Naphthalenide | -78 to 0 | THF | Better stability, faster rates | Functional monomer polymerization |
Diphenylmethylpotassium | -78 to 20 | THF with LiCl | Enhanced control with LiCl addition | Chain transfer suppression |
Ethylene oxide copolymerization techniques offer sophisticated approaches for incorporating 1-propanol, 2,3-diethoxy- into statistical copolymer structures [15]. The hybrid copolymerization of ethylene oxide with functional methacrylate monomers using organobases such as tert-butylphosphazene demonstrates remarkable versatility in creating complex polymer architectures [15].
Statistical copolymers synthesized through hybrid copolymerization exhibit unique properties due to the combination of ethylene oxide segments and diethoxy-functionalized components [15]. The polymerization process involves initiation at low temperatures (-40°C) followed by elevated temperature treatment (45°C) to achieve complete conversion [15]. This temperature programming approach ensures optimal control over the copolymerization process while maintaining the integrity of sensitive functional groups [15].
The mechanistic aspects of ethylene oxide copolymerization reveal that alkoxide initiation occurs through hydrogen bonding between the organobase catalyst and the hydroxyl group of the initiator [15]. This activation generates reactive alkoxide species that attack both the methylene carbon of ethylene oxide and the double bond carbon of methacrylate monomers, enabling the formation of statistical copolymer structures [15].
The functionalization of 1-propanol, 2,3-diethoxy- through targeted chemical modifications enables the development of specialized materials for advanced applications [17] [18]. These pathways focus on introducing specific functional groups that enhance the compound's utility in polymer science and materials engineering [18].
Methacryloyl group incorporation represents a critical functionalization pathway for enhancing the polymerizable character of 1-propanol, 2,3-diethoxy- [17] [18]. The synthesis of methacryloyl-functionalized derivatives involves the reaction of hydroxyl groups present in the compound with glycidyl methacrylate under carefully controlled acidic conditions [17].
The reaction mechanism proceeds through nucleophilic attack of hydroxyl groups on the protonated epoxide ring of glycidyl methacrylate, leading to the formation of 3-methacryloyl-1-glycerylester and 3-methacryloyl-2-glycerylester substituents [17]. Under acidic conditions (pH 3.5), this reaction demonstrates high selectivity and yields well-defined methacryloyl-functionalized products [17].
Research findings demonstrate that the degree of methacryloyl modification can be precisely controlled by adjusting the molar ratios of methacryloyl chloride to hydroxyl groups in the reaction mixture [18]. Star polymers with methacryloyl end-functionality have been successfully synthesized using esterification reactions with hydroxyl end-functional precursors [18]. The esterification process enables the controlled introduction of methacryloyl groups at specific chain positions, facilitating subsequent cross-linking reactions [18].
Method | Starting Materials | Reaction Conditions | Key Features | Applications |
---|---|---|---|---|
Glycidyl Methacrylate Route | Glycidyl methacrylate, Alcohols | pH 3.5, 40°C | Acid-catalyzed ring-opening | Polymer backbone modification |
Methacrylic Anhydride Route | Methacrylic anhydride, Amine groups | pH 7.4, Room temperature | Selective amine modification | Biomaterial synthesis |
Esterification Approach | Methacryloyl chloride, Hydroxyl groups | Controlled stoichiometry | Precise degree control | Star polymer synthesis |
Aldehyde functionality conversion mechanisms provide versatile routes for transforming 1-propanol, 2,3-diethoxy- derivatives into reactive intermediates suitable for further chemical elaboration [19] [22]. The conversion of carbonyl compounds to alkynes represents one of the most significant transformation pathways [19].
The Ramirez olefination serves as the initial step in aldehyde-to-alkyne conversion, where aldehydes are transformed into homologated dibromoolefins [19]. This reaction utilizes dibromomethyl-triphenylphosphonium bromide as the key reagent, with tert-butoxide serving as the base [19]. The one-pot conversion procedure enables direct transformation of aldehydes to alkynes without intermediate isolation, significantly improving synthetic efficiency [19].
Alternative aldehyde conversion mechanisms involve the formation of cyclic thioacetals followed by alkylation with alkyl halides [22]. This approach decreases the pKa of carbonyl protons from approximately 45 to 32, enabling deprotonation with strong bases such as lithium diisopropylamide [22]. The subsequent hydrolysis using mercury salt catalysis regenerates the carbonyl functionality in the desired oxidation state [22].
Advanced conjugation chemistry approaches for 1-propanol, 2,3-diethoxy- encompass sophisticated methodologies for creating biomolecule-polymer conjugates and surface-modified materials [20] [21]. These approaches leverage controlled radical polymerization techniques and enzymatic conjugation strategies [24] [25].
Biomolecular attachment strategies utilizing 1-propanol, 2,3-diethoxy- derivatives focus on creating well-defined protein-polymer conjugates through controlled radical polymerization techniques [20] [24]. The grafting-from approach offers significant advantages in terms of purification and characterization compared to traditional grafting-to methods [20].
Atom transfer radical polymerization techniques enable the synthesis of protein-polymer conjugates with excellent control over molecular weight and dispersity [20]. The systematic screening of reaction conditions, including copper catalyst systems and ligand selection, has revealed optimal parameters for polymerization in aqueous environments [20]. The use of activators regenerated by electron transfer methodology provides enhanced control through slow feeding of reducing agents [20].
Reversible addition-fragmentation chain transfer polymerization represents another powerful approach for biomolecular conjugation [20]. The mechanism involves the formation of stabilized radical intermediates that enable controlled polymerization while minimizing unproductive termination pathways [20]. Protein macroRAFT agents can be prepared through disulfide exchange reactions, facilitating subsequent polymerization of functional monomers [20].
Strategy | Polymerization Method | Key Advantages | Target Applications |
---|---|---|---|
Grafting-from ATRP | Atom Transfer Radical | Low catalyst loading, aqueous compatibility | Protein therapeutics |
RAFT Conjugation | Reversible Addition-Fragmentation | Wide monomer scope, metal-free | Bioactive polymers |
Enzymatic Coupling | Transglutaminase-mediated | High selectivity, mild conditions | Targeted drug delivery |
Surface modification protocols for 1-propanol, 2,3-diethoxy- derivatives encompass diverse methodologies including plasma treatment, ultraviolet irradiation, and chemical grafting approaches [21]. These protocols enable the functionalization of polymer surfaces with new properties independent of bulk material characteristics [21].
Polyethylene glycol-mediated directional conjugation represents a superior alternative to traditional conjugation methods for surface modification applications [26]. The use of thiol-polyethylene glycol-hydrazide enables site-specific attachment of biological molecules to gold surfaces through well-defined chemical linkages [26]. Research findings demonstrate a 12.6-fold increase in capture efficiency compared to traditional N-hydroxysuccinimide-based chemistry [26].
The surface activation process involves the formation of self-assembled monolayers through thiol-gold interactions, followed by hydrazide-mediated coupling of oxidized antibodies [26]. This approach provides directional orientation of biomolecules while maintaining their biological activity [26]. Fourier-transform infrared spectroscopy analysis confirms successful surface modification through the appearance of characteristic peptide linkage vibrations [26].